1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a pyrazole ring fused to a pyrimidine ring, with a bromophenyl group attached to the pyrazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by acting as a bioisostere of adenine , retaining the main interactions of ATP at the kinase domain . This allows the compound to inhibit the kinase activity of CDK2 and EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of CDK2 and EGFR by this compound affects multiple biochemical pathways. The most notable is the cell cycle regulation pathway , where CDK2 inhibition leads to cell cycle arrest . Additionally, the inhibition of EGFR disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways , which are involved in cell proliferation, survival, and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and the inhibition of cell proliferation and survival . These effects are primarily due to the inhibition of CDK2 and EGFR, leading to disruptions in the cell cycle and multiple signaling pathways .
Biochemical Analysis
Biochemical Properties
Pyrazolo[3,4-d]pyrimidines, the class of compounds it belongs to, have been found to have significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This suggests that 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine may interact with various enzymes and proteins, particularly kinases, in biochemical reactions.
Cellular Effects
Related compounds have shown significant inhibitory activity against various cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolopyrimidine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction reactions can produce corresponding oxides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(3-Iodophenyl)pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with an iodine atom instead of bromine.
1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine: Contains a chlorine atom instead of bromine.
4-Aminopyrazolo[3,4-d]pyrimidine: Lacks the bromophenyl group but shares the core pyrazolopyrimidine structure.
Uniqueness: 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding affinity to certain molecular targets.
Properties
IUPAC Name |
1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAKGGKOJTCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=NC=NC(=C3C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896135-73-2 |
Source
|
Record name | 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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